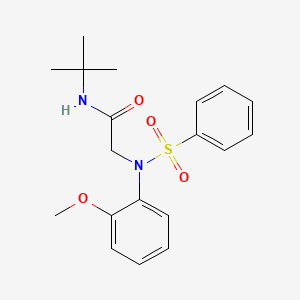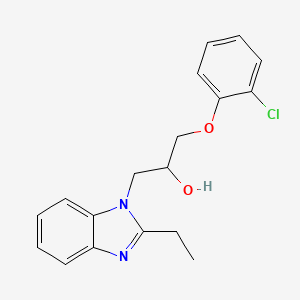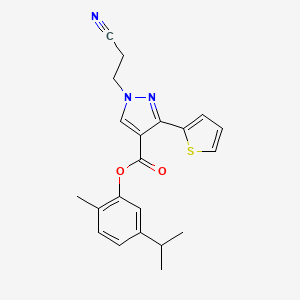
2-(3-bromophenoxy)-N-(4-methoxy-2-nitrophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bromophenoxy)-N-(4-methoxy-2-nitrophenyl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BPN and is synthesized through a specific method.
Mecanismo De Acción
BPN works by inhibiting the activity of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, BPN increases insulin sensitivity and glucose uptake in cells, leading to improved glucose tolerance. Additionally, BPN has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting a potential mechanism for its anticancer activity.
Biochemical and Physiological Effects:
BPN has been shown to have several biochemical and physiological effects in animal models. In diabetic and obese animals, BPN has been shown to improve glucose tolerance and insulin sensitivity. Additionally, BPN has been shown to reduce body weight and adiposity in obese animals. In cancer cells, BPN has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BPN in lab experiments is its selectivity for PTP1B, which allows for specific inhibition of this enzyme without affecting other signaling pathways. Additionally, BPN has been shown to have minimal toxicity in animal models, making it a safe and effective tool for research. However, one limitation of using BPN is its relatively low potency compared to other PTP1B inhibitors, which may require higher concentrations for effective inhibition.
Direcciones Futuras
There are several potential future directions for research involving BPN. One area of interest is the development of more potent analogs of BPN for use as PTP1B inhibitors. Additionally, BPN could be investigated for its potential as a therapeutic agent for diabetes and obesity in humans. Finally, BPN could be further explored for its anticancer activity and potential use in cancer therapy.
In conclusion, BPN is a chemical compound that has gained attention in the scientific community due to its potential applications in research. Its selective inhibition of PTP1B has led to investigations into its potential as a therapeutic agent for diabetes and obesity, as well as its anticancer activity. While there are limitations to its use, BPN remains a valuable tool for scientific research and has several potential future directions for investigation.
Métodos De Síntesis
The synthesis of BPN involves several steps that require specific reagents and conditions. The first step involves the reaction of 3-bromophenol with 4-methoxy-2-nitrobenzoyl chloride in the presence of a base to form 2-(3-bromophenoxy)-4-methoxy-2-nitrobenzoic acid. This acid is then converted to the corresponding acid chloride using thionyl chloride. The final step involves the reaction of the acid chloride with N-(2-aminoethyl)propane-1,3-diamine to form BPN.
Aplicaciones Científicas De Investigación
BPN has been used in various scientific research applications due to its potential as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a key regulator of insulin signaling and has been implicated in the development of type 2 diabetes and obesity. BPN has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes and obesity. Additionally, BPN has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
2-(3-bromophenoxy)-N-(4-methoxy-2-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O5/c1-10(24-13-5-3-4-11(17)8-13)16(20)18-14-7-6-12(23-2)9-15(14)19(21)22/h3-10H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHYMNKQXXWCPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-])OC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenoxy)-N-(4-methoxy-2-nitrophenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-methoxyphenyl)amino]-2-propanol](/img/structure/B5085006.png)

![2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5085026.png)

![N-[3-(2-furyl)phenyl]-1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5085039.png)



![4-(2-fluorobenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole hydrochloride](/img/structure/B5085077.png)



![methyl 2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]benzoate](/img/structure/B5085109.png)